molecular formula C20H17N3OS3 B2942074 10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 670273-19-5

10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2942074
CAS No.: 670273-19-5
M. Wt: 411.56
InChI Key: JHSOVCFZZDDIDZ-UHFFFAOYSA-N
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Description

10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one is a heterocyclic compound characterized by a tricyclic framework incorporating thiazole, phenyl, and sulfanyl substituents. Its structure comprises a fused cyclopenta-thieno-pyrimidinone core with a 2-methylthiazole moiety attached via a methylsulfanyl linker at position 10 and a phenyl group at position 11 . Crystallographic tools like SHELX and ORTEP have been instrumental in resolving the structural intricacies of such molecules .

Properties

IUPAC Name

10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3/c1-12-21-13(10-25-12)11-26-20-22-18-17(15-8-5-9-16(15)27-18)19(24)23(20)14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSOVCFZZDDIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall effect.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis. The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability, distribution within the body, metabolism, and excretion.

Biological Activity

The compound 10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure containing sulfur and nitrogen atoms, which are often associated with various biological activities. The presence of thiazole and diazatricycle moieties suggests potential interactions with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H16N4S3
Molecular Weight384.51 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and related structures. For instance, mercapto-substituted derivatives have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways associated with cell survival.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of similar thiazole derivatives, compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound's thiazole component contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit both antibacterial and antifungal activities.

Antibacterial Efficacy

In vitro assays revealed that certain thiazole derivatives possess MIC values significantly lower than standard antibiotics against Gram-positive and Gram-negative bacteria.

  • Example : A derivative showed an MIC of 7.8 µg/mL against Staphylococcus aureus, outperforming conventional treatments .

Anti-inflammatory Properties

Thiazole-containing compounds have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as COX-2.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. Key synthetic routes include:

  • Formation of Thiazole Derivatives : Utilizing known methods for synthesizing substituted thiazoles.
  • Coupling Reactions : Employing coupling agents to link the thiazole moiety with other aromatic systems.
  • Final Cyclization : Completing the tricyclic structure through cyclization reactions.

Characterization Techniques

Characterization of the synthesized compound is performed using:

  • NMR Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry : To determine molecular weight.
  • X-ray Crystallography : For detailed structural analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Molecular Properties

Compound Name Substituents (Position 10/11) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methylthiazole / Phenyl C₁₉H₁₆N₄OS₃ 347.5 Thiazole moiety enhances lipophilicity; phenyl group stabilizes π-π interactions .
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one H / 4-Methoxyphenyl C₁₆H₁₄N₂O₂S₂ 330.4 Methoxy group increases polarity; potential for hydrogen bonding .
11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one H / 4-Chlorophenyl C₁₅H₁₁ClN₂OS₂ 334.84 Chlorine substituent enhances electron-withdrawing effects and stability .
11-(2-Phenylethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one H / 2-Phenylethyl C₁₇H₁₆N₂OS₂ Not reported Phenylethyl chain may improve membrane permeability .
10-Phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one H / Phenyl C₁₅H₁₁N₂OS 267.3 (calculated) Simplified structure with unsubstituted phenyl; baseline for SAR studies .

Key Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog (330.4 g/mol) exhibits increased polarity compared to the 4-chlorophenyl derivative (334.84 g/mol), suggesting divergent solubility and bioavailability profiles .
  • Thiazole vs.

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